molecular formula C22H24N2O5 B3202936 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 1021221-53-3

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3202936
CAS RN: 1021221-53-3
M. Wt: 396.4 g/mol
InChI Key: JCVHFPJSMHOVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide, also known as CTIMB, is a compound that has gained significant attention in the scientific community due to its wide range of potential applications. CTIMB is a synthetic compound that belongs to the family of indole-based compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it has been shown to act as an inhibitor of tubulin polymerization, which is essential for cell division. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide may also modulate neurotransmitter release and uptake, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its potent anti-tumor activity and neuroprotective effects. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have low toxicity in animal studies. However, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has some limitations, including its poor solubility in water and its potential for off-target effects. Further studies are needed to optimize the formulation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide for use in lab experiments.

Future Directions

There are several future directions for research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide. One area of interest is the optimization of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide as a potential cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide and its potential applications in neurodegenerative diseases. Further studies are also needed to optimize the formulation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide for use in lab experiments and potential clinical trials.
Conclusion:
In conclusion, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its wide range of potential applications. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been synthesized through various methods and has been shown to have potent anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, but also has some limitations. Further studies are needed to optimize the formulation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide and to elucidate its mechanism of action and potential applications in various fields.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(25)23-16-7-6-13-8-9-24(17(13)12-16)22(26)14-4-5-14/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHFPJSMHOVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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